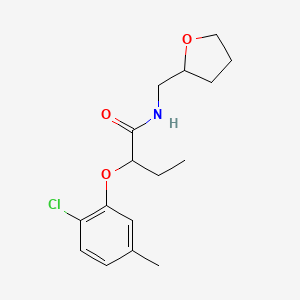
2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide is a synthetic organic compound Its structure includes a chlorinated phenoxy group, a tetrahydrofuran ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized by reacting 2-chloro-5-methylphenol with an appropriate halogenating agent.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction.
Formation of the Butanamide Chain: The final step involves coupling the intermediate with a butanamide precursor under amide bond-forming conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chlorinated phenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methyl group or tetrahydrofuran ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used to study enzyme interactions or cellular pathways.
Medicine
Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.
Industry
Agrochemicals: Possible applications as a herbicide or pesticide.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide
- 2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide
Uniqueness
The presence of both the chlorinated phenoxy group and the tetrahydrofuran ring in 2-(2-chloro-5-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide may confer unique chemical properties, such as enhanced reactivity or specific biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-3-14(16(19)18-10-12-5-4-8-20-12)21-15-9-11(2)6-7-13(15)17/h6-7,9,12,14H,3-5,8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGBNNFZBVQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4689460.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4689465.png)
![1-(3-chloro-2-methylphenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}thiourea](/img/structure/B4689472.png)
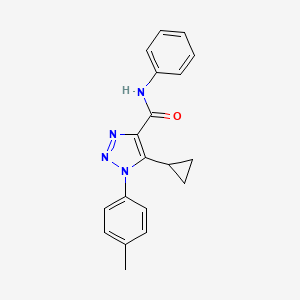
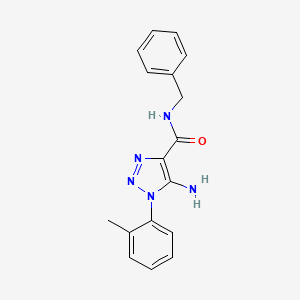
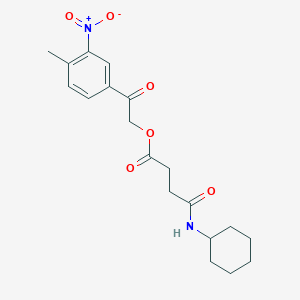
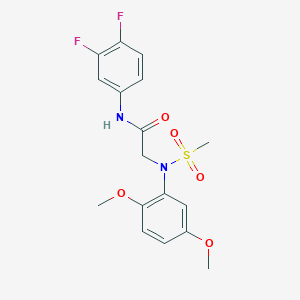
![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B4689504.png)
![(5E)-3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B4689519.png)
![methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4689530.png)
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B4689535.png)
![2-[2-bromo-4-[(3-methylanilino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B4689548.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4689549.png)
![2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B4689550.png)
